1,3-Propanediol, 3-(4-allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy) -
1,3-Propanediol, 3-(4-allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy) -
Brand Name:
Vulcanchem
CAS No.:
102612-78-2
VCID:
VC0034242
InChI:
InChI=1S/C18H27NO4/c1-3-6-14-11-15(13-19-8-4-5-9-19)18(16(12-14)22-2)23-17(21)7-10-20/h3,11-12,17,20-21H,1,4-10,13H2,2H3
SMILES:
COC1=CC(=CC(=C1OC(CCO)O)CN2CCCC2)CC=C
Molecular Formula:
C18H27NO4
Molecular Weight:
321.4 g/mol
1,3-Propanediol, 3-(4-allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy) -
CAS No.: 102612-78-2
Main Products
VCID: VC0034242
Molecular Formula: C18H27NO4
Molecular Weight: 321.4 g/mol
CAS No. | 102612-78-2 |
---|---|
Product Name | 1,3-Propanediol, 3-(4-allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy) - |
Molecular Formula | C18H27NO4 |
Molecular Weight | 321.4 g/mol |
IUPAC Name | 1-[2-methoxy-4-prop-2-enyl-6-(pyrrolidin-1-ylmethyl)phenoxy]propane-1,3-diol |
Standard InChI | InChI=1S/C18H27NO4/c1-3-6-14-11-15(13-19-8-4-5-9-19)18(16(12-14)22-2)23-17(21)7-10-20/h3,11-12,17,20-21H,1,4-10,13H2,2H3 |
Standard InChIKey | WEFSKSMUNSBUFU-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OC(CCO)O)CN2CCCC2)CC=C |
Canonical SMILES | COC1=CC(=CC(=C1OC(CCO)O)CN2CCCC2)CC=C |
Synonyms | 1,3-Propanediol, 3-(4-allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy) - |
PubChem Compound | 3025401 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume